Technical Guide: Mechanism & Application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride
Technical Guide: Mechanism & Application of 2-(2-propyn-1-yloxy)-Ethanesulfonyl Fluoride
[1]
Executive Summary
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is a bifunctional chemical probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .[1] It leverages SuFEx (Sulfur-Fluoride Exchange) chemistry to covalently modify reactive nucleophiles on proteins, while providing a terminal alkyne handle for downstream detection via bioorthogonal click chemistry.[1]
Unlike traditional electrophiles (e.g., sulfonyl chlorides) that are often indiscriminately reactive and hydrolytically unstable, this aliphatic sulfonyl fluoride exhibits "context-dependent reactivity." It remains inert in aqueous physiological buffers until activated by the specific local environment of a protein binding pocket, making it a premier tool for mapping the "ligandable" proteome.[1]
Part 1: Chemical Architecture & Properties
The molecule consists of three distinct functional domains, each serving a critical role in the chemoproteomic workflow:
| Domain | Structure | Function |
| Warhead | Sulfonyl Fluoride ( | The electrophilic center.[1] It undergoes SuFEx reaction with protein nucleophiles (Tyr, Lys, Ser, His).[2] It is thermodynamically stable but kinetically active within protein pockets.[1] |
| Linker | Ethyl Ether ( | Provides flexibility and improved aqueous solubility compared to pure alkyl chains.[1] The oxygen atom reduces lipophilicity, minimizing non-specific hydrophobic aggregation.[1] |
| Handle | Propargyl Alkyne ( | A bioorthogonal tag. It is sterically small (minimizing interference with protein binding) and serves as the attachment point for biotin or fluorophores via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] |
Physical Properties[3]
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Reactivity Class: Aliphatic Sulfonyl Fluoride (generally more reactive than aromatic analogs due to the lack of resonance stabilization of the S-F bond).[1]
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Stability: High hydrolytic stability in neutral pH (PBS, Tris) and plasma; resistant to reduction.[1]
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Solubility: Soluble in DMSO; compatible with aqueous buffers up to high concentrations (typically used at 10–100 µM).[1]
Part 2: Mechanism of Action (The SuFEx Reaction)
The defining feature of this probe is the Sulfur-Fluoride Exchange (SuFEx) . This is not a simple non-specific alkylation; it is a "click" reaction that occurs exclusively at the sulfur(VI) center.[1]
The Chemical Event
The reaction follows a concerted nucleophilic substitution pathway (
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Nucleophilic Attack: A protein nucleophile (Nu:), such as the phenol group of Tyrosine or the
-amino group of Lysine, attacks the sulfur atom.[1] -
Transition State: The sulfur expands its coordination, stabilized by the local protein environment.[1]
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Fluoride Departure: The fluoride ion (
) is a unique leaving group.[1] Its strong S-F bond (approx. 70 kcal/mol) prevents hydrolysis, but its high solvation energy in water drives the reaction forward once the transition state is reached. -
Covalent Adduct: A stable sulfonate (for Tyr/Ser) or sulfonamide (for Lys) bond is formed.[1]
Context-Dependent Activation
The probe does not label every available nucleophile.[1] It requires catalytic assistance from the protein pocket, typically:
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H-Bonding: Neighboring residues (or water molecules) hydrogen-bond to the fluoride or sulfonyl oxygens, polarizing the S-F bond.[1]
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Proton Transfer: A nearby base (e.g., Histidine) often acts to deprotonate the attacking nucleophile, enhancing its reactivity.
This requirement ensures that the probe selectively labels functional sites (catalytic triads, allosteric sites) rather than surface-exposed residues, distinguishing it from promiscuous alkylators like iodoacetamide.[1]
Diagram: SuFEx Reaction Mechanism
Caption: The SuFEx mechanism requires specific protein micro-environments to facilitate the substitution of fluoride by the protein nucleophile.
Part 3: Application in Chemoproteomics (ABPP Workflow)
To utilize 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride for target identification, researchers employ a "Gel-Free" ABPP workflow coupled with LC-MS/MS.[1]
Experimental Workflow
Phase 1: Labeling & Lysis[1]
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Preparation: Dilute the probe (1000x stock in DMSO) into the proteome sample (cell lysate or live cells) to a final concentration of 10–50 µM.[1]
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Incubation: Incubate for 1 hour at 37°C (or RT).
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Note: Include a "Competition Control" where lysate is pre-treated with a known inhibitor or excess free ligand to validate site specificity.[1]
-
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Lysis/Denaturation: If using live cells, lyse in PBS with protease inhibitors.[1] Denature proteins (e.g., with Urea or SDS) to expose the alkyne handle for the click reaction.
Phase 2: Click Chemistry (CuAAC)
Perform the click reaction to attach a biotin tag.[1]
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Reagents:
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Reaction: Incubate for 1 hour at RT with rotation.
Phase 3: Enrichment & Digestion
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Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess unreacted probe and click reagents.[1]
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Streptavidin Pull-down: Resuspend protein pellet and incubate with Streptavidin-Agarose/Magnetic beads.[1] The biotinylated (probe-modified) proteins bind to the beads.[1]
-
Washing: Stringent washing (SDS, Urea) to remove non-covalent binders.[1]
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On-Bead Digestion: Treat beads with Trypsin.[1] This cleaves the proteins, releasing unmodified peptides into the supernatant (discard) or leaving the modified peptide bound to the bead (if the linker is non-cleavable).
-
Advanced: If using a cleavable linker (e.g., acid-cleavable or reduction-cleavable biotin-azide), elute the specific modified peptides for MS analysis.[1]
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Phase 4: Mass Spectrometry
Analyze the enriched peptides via LC-MS/MS.[1] The mass shift corresponding to the probe adduct (Molecular Weight of probe minus Fluoride) must be set as a variable modification in the search engine (e.g., MaxQuant, Proteome Discoverer).
Diagram: ABPP Workflow
Caption: The ABPP workflow isolates the specific fraction of the proteome modified by the sulfonyl fluoride probe.
Part 4: Data Analysis & Interpretation[3][4]
When analyzing the MS data, specific criteria confirm a valid "hit":
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Mass Shift: Look for the specific mass addition of the probe adduct.[1]
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Calculation: MW(Probe) - MW(Fluoride) + MW(Click_Adduct).[1]
-
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Residue Specificity: The modification should localize to Tyr, Lys, Ser, or His.
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Competition Ratio: If a competition control was used, valid targets will show significantly reduced signal (spectral counts or AUC) in the competed sample compared to the probe-only sample.[1]
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Reproducibility: Targets must appear in biological replicates (n=3).
Common Pitfalls
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Non-Specific Binding: If the protein is abundant and "sticky" (e.g., Tubulin, HSP90), it may appear as a background contaminant. Use competition ratios to filter these out.
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Incomplete Click Reaction: Ensure fresh Cu(I) generation (TCEP+CuSO4) to maximize yield.
References
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Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry
- Source: Angewandte Chemie Intern
- Context: The foundational paper by K. Barry Sharpless defining the SuFEx mechanism and the stability/reactivity profile of sulfonyl fluorides.
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URL:[Link]
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Global Analysis of the Ligandability of the Human Proteome
- Source: N
- Context: Backus, Cravatt, et al. utilize sulfonyl fluoride probes to map ligandable sites across the proteome, establishing the protocol for ABPP with these reagents.
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URL:[Link]
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Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry
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Source: Enamine Technical Review[1]
- Context: Describes the specific reactivity profiles of aliphatic vs. aromatic sulfonyl fluorides and their stability in aqueous buffers.
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Emerging Utility of Fluorosulf
